(Biphenyl-4-sulfonylamino)-acetic acid

Description

BenchChem offers high-quality (Biphenyl-4-sulfonylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Biphenyl-4-sulfonylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Biphenyl-4-sulfonylamino)-acetic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Chemical Structure, Properties, and Potential Therapeutic Applications of a Promising Biphenyl Sulfonamide Scaffold

Introduction

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1] When incorporated into a biphenyl scaffold, a privileged structure in numerous approved therapeutics, the resulting biphenyl sulfonamide derivatives present a compelling chemical space for the development of novel therapeutic agents.[2][3] (Biphenyl-4-sulfonylamino)-acetic acid, also known as 2-((biphenyl-4-yl)sulfonamido)acetic acid or N-(biphenyl-4-ylsulfonyl)glycine, emerges as a noteworthy member of this class, embodying the key structural features that underpin the therapeutic potential of these compounds.

This technical guide offers a comprehensive overview of (Biphenyl-4-sulfonylamino)-acetic acid, intended for researchers, scientists, and drug development professionals. It delves into the molecule's chemical architecture, physicochemical properties, a representative synthetic protocol, and its emerging role as a modulator of key biological pathways, particularly in the context of inflammation and enzymatic inhibition.

Chemical Structure and Physicochemical Properties

(Biphenyl-4-sulfonylamino)-acetic acid is characterized by a central biphenyl moiety, which provides a rigid and lipophilic core. Attached to one of the phenyl rings is a sulfonamide linker, which in turn is connected to an acetic acid group. This unique combination of functional groups dictates its chemical behavior and biological activity.

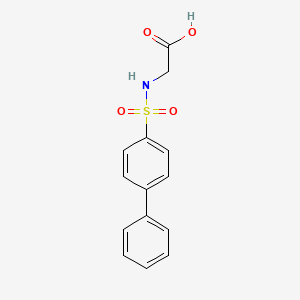

The IUPAC name for this compound is 2-{[1,1'-biphenyl]-4-sulfonamido}acetic acid.[4] Its chemical structure is depicted below:

Figure 1: 2D Chemical Structure of (Biphenyl-4-sulfonylamino)-acetic acid.

A summary of its key physicochemical properties is presented in the table below. It is important to note that much of the publicly available data is computationally predicted, with limited experimentally determined values in the literature.

| Property | Value | Source |

| CAS Number | 107491-28-1 | [4] |

| Molecular Formula | C₁₄H₁₃NO₄S | [4] |

| Molecular Weight | 291.32 g/mol | [4] |

| LogP (Predicted) | 1.93 | [4] |

| pKa (Predicted) | 3.47 ± 0.10 | [5] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Melting Point | Not available | |

| Solubility | Not available |

The predicted pKa suggests that the carboxylic acid moiety will be deprotonated at physiological pH, rendering the molecule anionic. This property is crucial for its potential interactions with biological targets and for its pharmacokinetic profile. The predicted LogP value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Synthesis and Characterization

Caption: Proposed synthetic workflow for (Biphenyl-4-sulfonylamino)-acetic acid.

Experimental Protocol (Representative)

This protocol is a representative example based on standard organic synthesis techniques.[6][7][8]

Step 1: Synthesis of Biphenyl-4-sulfonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl to a suitable solvent such as chloroform or dichloromethane. Cool the mixture in an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of chlorosulfonic acid to biphenyl should be carefully controlled to favor monosulfonation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The biphenyl-4-sulfonyl chloride will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of (Biphenyl-4-sulfonylamino)-acetic acid

-

Reaction Setup: In a separate flask, dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to form the corresponding glycinate salt. Cool the solution in an ice bath.

-

Schotten-Baumann Reaction: To the cold glycinate solution, add a solution of biphenyl-4-sulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) dropwise with vigorous stirring. Maintain the pH of the aqueous layer in the basic range (pH 8-10) by the periodic addition of the base solution.

-

Reaction Monitoring: Continue stirring the biphasic mixture for several hours at room temperature. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Workup: Separate the aqueous and organic layers. Wash the organic layer with water. Acidify the combined aqueous layers with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The desired product, (Biphenyl-4-sulfonylamino)-acetic acid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

The synthesized (Biphenyl-4-sulfonylamino)-acetic acid should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the biphenyl group, the methylene protons of the acetic acid moiety, and the N-H proton of the sulfonamide. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy will show signals for the carbon atoms in the biphenyl rings, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (symmetric and asymmetric) of the sulfonyl group, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Biological Activity and Mechanism of Action

The biphenyl sulfonamide scaffold is a recurring motif in compounds with diverse biological activities. While specific in-depth studies on (Biphenyl-4-sulfonylamino)-acetic acid are limited, the broader class of related compounds has shown significant promise in several therapeutic areas.

Inhibition of the NLRP3 Inflammasome

Recent research has highlighted the potential of biphenyl-sulfonamide derivatives as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.

Several studies have demonstrated that biphenyl-sulfonamide analogues can effectively inhibit the activation of the NLRP3 inflammasome. For instance, a representative compound from this class, H28, was identified as a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 μM.[4] Mechanistic studies revealed that this compound directly binds to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[4] This suggests that (Biphenyl-4-sulfonylamino)-acetic acid, sharing the core biphenyl-sulfonamide structure, may also exhibit similar inhibitory activity against the NLRP3 inflammasome.

Caption: Proposed mechanism of NLRP3 inflammasome inhibition.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets.

Derivatives of biphenyl-sulfonamides have been investigated as inhibitors of different carbonic anhydrase isoforms. For example, a series of 1,1'-biphenyl-4-sulfonamides were identified as potent and selective inhibitors of carbonic anhydrase XIV (CA XIV), an isoform implicated in neurological disorders and certain retinopathies. This suggests that (Biphenyl-4-sulfonylamino)-acetic acid could also exhibit inhibitory activity against specific CA isoforms. Further enzymatic assays would be required to determine its potency and selectivity profile against the various human CAs.

Conclusion and Future Directions

(Biphenyl-4-sulfonylamino)-acetic acid represents a compelling molecular scaffold for the development of novel therapeutic agents. Its chemical structure, combining the privileged biphenyl moiety with a versatile sulfonamide linker and a carboxylic acid group, provides a solid foundation for engaging with a variety of biological targets. The potential for this class of compounds to act as inhibitors of the NLRP3 inflammasome and carbonic anhydrases opens up exciting avenues for the treatment of inflammatory diseases, neurological disorders, and other conditions.

Future research should focus on obtaining experimentally validated physicochemical data for (Biphenyl-4-sulfonylamino)-acetic acid to build a more complete profile of the molecule. The development and optimization of a robust and scalable synthetic route will be crucial for its further investigation. Furthermore, comprehensive biological evaluation, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action, determine its potency and selectivity against specific targets, and assess its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation biphenyl sulfonamide-based drugs with improved efficacy and safety profiles.

References

-

Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. [Link]

-

PubChem. (Biphenyl-4-sulfonylamino)-acetic acid. National Center for Biotechnology Information. [Link]

-

Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]

-

The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). [Link]

-

Organic Syntheses. (1921). Phenylacetic Acid. Org. Synth., 1, 436. [Link]

- Google Patents. (2012). Synthetic method of biphenylacetic acid. CN102432457A.

-

ResearchGate. (2023). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

- Google Patents. (1986).

-

ResearchGate. (2019). Synthesis of biphenyl acetic acids. [Link]

-

Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]

-

PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. J Med Chem., 59(17), 7991-8009. [Link]

-

CrystEngComm. (2023). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 25(4), 548-558. [Link]

-

Royal Society of Chemistry. Determining the pKa's of glycine. [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 13, 19131-19177. [Link]

-

Rsc.org. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

University of Massachusetts Boston. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

-

RSC Publishing. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv., 11, 29334-29359. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. (Biphenyl-4-sulfonylamino)-acetic acid | C14H13NO4S | CID 893637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzyl-N-[(4-Methylphenyl)sulfonyl]glycine CAS#: 20158-69-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Therapeutic Potential of (Biphenyl-4-sulfonylamino)-acetic Acid Derivatives

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Biphenyl-4-sulfonylamino)-acetic acid and its derivatives represent a compelling class of small molecules with significant therapeutic potential, primarily as inhibitors of the enzyme Aldose Reductase (ALR2). This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which induces osmotic stress and oxidative damage in various tissues. This process is a key pathogenic driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. This guide provides a comprehensive overview of the mechanism of action, synthesis, structure-activity relationships, and preclinical evidence supporting the development of these compounds. We detail key experimental protocols for their evaluation and explore future directions for this promising therapeutic class.

Introduction: The Rationale for Targeting the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anticancer properties.[2][3] The structural rigidity and lipophilicity of the biphenyl core allow for effective interaction with biological targets. When combined with a sulfonylamino-acetic acid side chain, this scaffold has been shown to be particularly effective in targeting enzymes involved in metabolic pathways.

This guide focuses specifically on (Biphenyl-4-sulfonylamino)-acetic acid derivatives, a class that has emerged as potent and selective inhibitors of Aldose Reductase (ALR2).[4][5] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group associated with gastrointestinal toxicity, the strategic design of these derivatives aims to optimize therapeutic efficacy while mitigating off-target effects.[3][6][7] The exploration of this chemical space is driven by the urgent need for effective therapies to prevent or ameliorate the debilitating long-term complications of diabetes mellitus.[4]

Core Therapeutic Target: Aldose Reductase (ALR2) and the Polyol Pathway

The primary molecular target for this class of compounds is Aldose Reductase (ALR2, EC 1.1.1.21), a cytosolic, NADPH-dependent oxidoreductase.[5][8]

Mechanism of Action: In normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[5]

-

Glucose to Sorbitol: ALR2 catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process.[4]

-

Sorbitol to Fructose: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH).[4]

The pathogenesis arises from the accumulation of sorbitol, which is a poorly membrane-permeable polyol. This leads to intracellular osmotic stress, cellular damage, and an increase in the NADH/NAD+ ratio, contributing to a state of reductive stress. Furthermore, the depletion of NADPH compromises the cell's antioxidant defense system, particularly the glutathione reductase cycle, rendering tissues more susceptible to oxidative damage.[5] (Biphenyl-4-sulfonylamino)-acetic acid derivatives act as competitive or uncompetitive inhibitors of ALR2, binding to the enzyme's active site and preventing the conversion of glucose to sorbitol.[8] This action directly mitigates the initial step of the pathogenic cascade.

Chemical Synthesis & Structure-Activity Relationship (SAR)

The synthesis of (Biphenyl-4-sulfonylamino)-acetic acid derivatives is typically achieved through straightforward and established chemical methods.

General Synthesis Route: A common synthetic strategy involves the condensation of a biphenyl sulfonyl chloride with an appropriate amino acid (or its ester), often under basic conditions. The biphenyl sulfonyl chloride precursor can be synthesized from biphenyl via chlorosulfonation.

Structure-Activity Relationship (SAR) Insights: The potency and selectivity of these derivatives are highly dependent on the substitution patterns on the biphenyl rings and the nature of the amino acid moiety.

-

Biphenyl Core: Substitutions on the biphenyl rings can modulate lipophilicity and interactions with specific pockets within the ALR2 active site. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity.

-

Sulfonamide Linker: The sulfonamide group is a critical zinc-binding group (ZBG) that chelates with the Zn2+ ion in the active site of metalloenzymes, a feature also observed in inhibitors for matrix metalloproteinases and carbonic anhydrases.[9][10]

-

Acetic Acid Moiety: The carboxylic acid group is crucial for interacting with a key cationic residue (e.g., Lysine or Arginine) in the enzyme's active site, anchoring the inhibitor.[4] This interaction is a hallmark of many acetic acid-based ALR2 inhibitors like Zopolrestat and Epalrestat.[4][5]

Therapeutic Applications & Preclinical Evidence

Primary Indication: Diabetic Complications

The most significant therapeutic potential for (Biphenyl-4-sulfonylamino)-acetic acid derivatives lies in the prevention and treatment of chronic diabetic complications. By inhibiting ALR2, these compounds directly target the underlying mechanism of sorbitol-induced cellular damage. Acetic acid derivatives, as a class, are well-established ALR2 inhibitors, with some reaching clinical trials.[4][11] Preclinical studies on related compounds have demonstrated efficacy in animal models of diabetes, showing improvements in nerve conduction velocity (neuropathy), reduction in proteinuria (nephropathy), and prevention of cataract formation.[5]

Other Potential Applications

While the primary focus is on ALR2, the biphenyl-sulfonylamino scaffold has shown activity against other targets, suggesting broader therapeutic potential.

-

Anti-inflammatory and Analgesic Effects: Biphenyl acetic acid itself is known to have anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][7][12] While the sulfonylamino modification shifts the primary target to ALR2, some residual anti-inflammatory activity may contribute to the overall therapeutic profile, particularly in diabetic neuropathy, which has an inflammatory component.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes.[9] Certain biphenyl sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of CA isozymes, some of which are implicated in cancer (hCA-IX, hCA-XII).[9]

-

FFA1 Agonism for Type 2 Diabetes: Phenylsulfonyl acetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), an attractive target for type 2 diabetes that mediates glucose-stimulated insulin secretion.[13] One study led to the discovery of a derivative that improved glucose tolerance in diabetic models without the risk of hypoglycemia or liver toxicity.[13]

Table 1: Summary of Therapeutic Targets and Potential Indications

| Target Enzyme/Receptor | Therapeutic Indication | Key Structural Moiety | Supporting Evidence |

| Aldose Reductase (ALR2) | Diabetic Complications | Acetic Acid, Sulfonamide | Potent IC50 values, selectivity over ALR1, mechanism well-established.[4][5][8] |

| Free Fatty Acid Receptor 1 (FFA1) | Type 2 Diabetes | Phenylsulfonyl Acetic Acid | Demonstrated glucose tolerance improvement in in vivo models.[13] |

| Carbonic Anhydrases (CA-II, IX, XII) | Cancer, Glaucoma | Sulfonamide | Potent inhibition of various CA isozymes.[9] |

| Cyclooxygenase (COX) | Inflammation, Pain | Biphenyl Acetic Acid | General activity of the broader structural class.[2][7] |

| Matrix Metalloproteinase-2 (MMP-2) | Leukemia (CML) | Biphenylsulfonamide | Inhibition of MMP-2 and antileukemic efficacy in cell lines.[10] |

Key Experimental Protocols

Reproducible and robust assays are critical for the evaluation of these derivatives. The following are detailed protocols for essential in vitro and in vivo experiments.

Protocol: In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ALR2 by monitoring the consumption of NADPH.

Principle: ALR2 activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence and absence of the inhibitor.

Materials:

-

Recombinant human or rat ALR2

-

NADPH

-

DL-Glyceraldehyde (Substrate)

-

Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.2)

-

Test Compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NADPH (e.g., 10 mM) in buffer.

-

Prepare a stock solution of DL-Glyceraldehyde (e.g., 1 M) in buffer.

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

150 µL of Sodium Phosphate Buffer

-

20 µL of NADPH solution (final concentration ~100-150 µM)

-

10 µL of test compound dilution (or DMSO for control wells)

-

10 µL of ALR2 enzyme solution

-

-

Mix and incubate the plate at room temperature for 5 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of DL-Glyceraldehyde substrate (final concentration ~10 mM) to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol evaluates the ability of a test compound to improve glucose handling in a diabetic animal model, a key functional outcome for an anti-diabetic agent.[13]

Principle: After an overnight fast, diabetic animals are given an oral glucose challenge. Blood glucose levels are monitored over time. An effective therapeutic agent will reduce the peak glucose excursion and/or hasten the return to baseline levels.

Materials:

-

Diabetic mice (e.g., db/db mice or streptozotocin-induced diabetic mice)

-

Test Compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week.

-

Randomly assign animals to treatment groups (e.g., Vehicle, Test Compound, Positive Control).

-

-

Fasting:

-

Fast the animals overnight (approx. 12-16 hours) with free access to water.

-

-

Compound Administration:

-

Record the body weight of each animal.

-

Administer the test compound or vehicle via oral gavage at a predetermined dose. Typically, this is done 30-60 minutes before the glucose challenge.

-

-

Baseline Blood Glucose:

-

Just before the glucose challenge, measure the baseline blood glucose (t=0 min) from a tail snip.

-

-

Glucose Challenge:

-

Administer the glucose solution (2 g/kg) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels at specific time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration vs. time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC and glucose levels at each time point between the treatment groups. A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[13]

-

Challenges and Future Directions

Despite their promise, the development of (Biphenyl-4-sulfonylamino)-acetic acid derivatives faces challenges that present opportunities for future research.

-

Selectivity: A critical challenge for ALR2 inhibitors is achieving high selectivity over the closely related enzyme Aldehyde Reductase (ALR1).[4] ALR1 plays a vital role in detoxifying reactive aldehydes generated during oxidative stress.[5] Inhibition of ALR1 can lead to unwanted side effects. Future drug design efforts must focus on exploiting the subtle structural differences between the ALR1 and ALR2 active sites to enhance selectivity.

-

Bioavailability: The carboxylic acid moiety, while crucial for activity, can lead to high protein binding in vivo and limit oral bioavailability.[4] Prodrug strategies, such as esterification, could be explored to mask the carboxylic acid group and improve pharmacokinetic properties.[6]

-

Multifunctional Ligands: Designing single molecules that can modulate multiple targets is an emerging paradigm. Given the link between ALR2, oxidative stress, and inflammation, future derivatives could be designed to possess both ALR2 inhibitory and direct antioxidant or anti-inflammatory properties, potentially leading to synergistic therapeutic effects.[14]

Conclusion

(Biphenyl-4-sulfonylamino)-acetic acid derivatives are a highly promising class of compounds for the treatment of diabetic complications and potentially other metabolic and inflammatory diseases. Their primary mechanism, the inhibition of Aldose Reductase, is a well-validated therapeutic strategy. The chemical scaffold is synthetically tractable and amenable to optimization for improved potency, selectivity, and pharmacokinetic properties. The comprehensive preclinical data and established evaluation protocols provide a solid foundation for advancing these molecules through the drug development pipeline. Continued research focusing on enhancing selectivity and exploring multifunctional designs will be crucial in unlocking the full therapeutic potential of this important chemical class.

References

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv

-

(Biphenyl-4-sulfonylamino)-acetic acid | C14H13NO4S | CID 893637 - PubChem. (URL: [Link])

- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (URL: )

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. (URL: [Link])

-

Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC. (URL: [Link])

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

-

Cellular and Molecular Biology. (URL: [Link])

-

In Search of Differential Inhibitors of Aldose Reductase - Iris-ARPI - UNIPI. (URL: [Link])

-

Synthesis and anti- diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - Semantic Scholar. (URL: [Link])

-

Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed. (URL: [Link])

-

Some known acetic acid derivatives as aldose reductase inhibitors. - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. (URL: [Link])

-

(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed. (URL: [Link])

-

Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed. (URL: [Link])

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cellmolbiol.org [cellmolbiol.org]

- 13. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphenyl Sulfonamide Acetic Acid Scaffold: A Technical Guide to Structure-Activity Relationships for EP3 Receptor Antagonism

Introduction: The Therapeutic Promise of Targeting the EP3 Receptor

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a critical target in contemporary drug discovery. As a G-protein coupled receptor (GPCR), its activation initiates a cascade of intracellular events, notably the inhibition of adenylyl cyclase, which leads to decreased levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is implicated in a diverse range of physiological and pathological processes, including inflammation, pain, and platelet aggregation.[2] Consequently, the development of potent and selective EP3 receptor antagonists represents a promising therapeutic strategy for conditions such as atherothrombosis, certain inflammatory disorders, and potentially type 2 diabetes.[2]

Among the various chemical scaffolds investigated for EP3 antagonism, the biphenyl sulfonamide acetic acid framework has garnered significant attention. These compounds feature a biphenyl core, which provides a rigid and tunable platform for exploring structure-activity relationships (SAR), linked via a sulfonamide to an acetic acid moiety or a bioisosteric equivalent. This guide provides an in-depth technical analysis of the SAR of biphenyl sulfonamide acetic acids as EP3 receptor antagonists, detailing the causal relationships behind experimental design, providing validated experimental protocols, and summarizing key data to inform future drug development efforts.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl sulfonamide acetic acids is profoundly influenced by substitutions on the biphenyl rings, the nature of the sulfonamide linker, and modifications to the acidic terminus. The acylsulfonamide group is often utilized as a bioisostere for the carboxylic acid, a common feature in many prostaglandin receptor ligands.[2][3]

The Biphenyl Core: A Scaffold for Potency and Selectivity

The biphenyl moiety serves as a crucial anchor for interaction with the EP3 receptor. Modifications to both phenyl rings have been shown to significantly impact binding affinity and functional potency. Systematic exploration of this region is a cornerstone of optimizing lead compounds.

Substituents on the biphenyl rings can dramatically alter the electronic and steric properties of the molecule, thereby influencing receptor binding. For instance, the introduction of electron-withdrawing groups, such as halogens, at specific positions can enhance potency. This is exemplified in the development of various EP3 antagonists where chloro- and fluoro-substitutions are common.[1]

The Sulfonamide Linker: More Than Just a Connection

The sulfonamide group is not merely a passive linker but plays an active role in orienting the biphenyl and acidic moieties within the receptor's binding pocket. The nitrogen of the sulfonamide can be a key hydrogen bond donor or acceptor, and its immediate chemical environment is critical for activity.

The Acetic Acid Moiety and its Bioisosteres: The Key to Interaction

The acidic functional group, be it a carboxylic acid or an acylsulfonamide, is a critical pharmacophoric element, likely mimicking the carboxylic acid of the endogenous ligand, PGE2. The acidity and spatial orientation of this group are paramount for potent antagonism. The use of an acylsulfonamide can offer advantages in terms of metabolic stability and pharmacokinetic profile.[3]

A systematic study of 7-alkylidenyltetrahydroindazole-based acylsulfonamides provides valuable insights into the SAR of the broader class of compounds. The data presented in the table below, adapted from a study on potent EP3 antagonists, illustrates the impact of modifying the R² group of the acylsulfonamide on binding affinity (Ki) and functional antagonism (IC50).[1]

| Compound | R² Group | hEP3 Ki (nM) | cAMP IC50 (nM) |

| 7 | 4-chlorophenyl | 4 | 12 |

| 11 | 4-methoxyphenyl | 10 | 29 |

| 12 | 2-methoxyphenyl | 62 | 114 |

| 13 | 2-methoxy-5-chlorophenyl | 3 | 8 |

| 15 | Benzothiophen-2-yl | 5 | 13 |

| 16 | Thiazol-2-yl | 12 | 19 |

| 26 | 3-chloro-4-methoxyphenyl | 3 | 18 |

Table 1: SAR data for a series of 7-alkylidenyltetrahydroindazole-based acylsulfonamide EP3 antagonists, demonstrating the impact of R² substitutions on human EP3 receptor binding affinity (Ki) and functional antagonism in a cAMP assay (IC50). Data extracted from reference[1].

The data clearly indicate that subtle changes to the electronics and sterics of the terminal aryl/heteroaryl ring of the acylsulfonamide have a profound effect on potency. For example, the shift of a methoxy group from the 4-position to the 2-position on the phenyl ring (compound 11 vs. 12 ) results in a significant loss of activity.[1] However, the addition of a chloro group to the 2-methoxyphenyl ring (compound 13 ) restores and even slightly improves potency compared to the initial lead compound 7 .[1] This highlights the intricate nature of the ligand-receptor interactions and the importance of fine-tuning substituent patterns. The replacement of the phenyl ring with various heterocycles also demonstrates that a range of bioisosteric replacements are tolerated, with benzothiophene and thiazole moieties yielding potent compounds.[1]

Experimental Protocols: A Foundation for Discovery

The reliable evaluation of novel biphenyl sulfonamide acetic acids hinges on robust and reproducible experimental protocols. This section details the synthesis of the core scaffold and the key biological assays for determining EP3 receptor antagonism.

Synthesis of the Biphenyl Sulfonamide Acetic Acid Scaffold

The synthesis of biphenyl sulfonamide acetic acids typically involves a multi-step sequence. A generalizable approach is outlined below, which can be adapted for the synthesis of various analogs.

Step 1: Synthesis of Biphenyl Sulfonyl Chloride

-

To a solution of the appropriately substituted biphenyl in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the biphenyl sulfonyl chloride.

Step 2: Formation of the Sulfonamide

-

Dissolve the biphenyl sulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

-

Add the desired amine (e.g., glycine methyl ester hydrochloride in the presence of a base like triethylamine) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Step 3: Hydrolysis to the Acetic Acid

-

Dissolve the sulfonamide ester in a mixture of tetrahydrofuran and water.

-

Add a base, such as lithium hydroxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the final biphenyl sulfonamide acetic acid.

Note: For the synthesis of acylsulfonamide bioisosteres, the amine in Step 2 would be replaced with a suitable sulfonamide, and the final coupling would be achieved using a coupling agent like 1,1'-carbonyldiimidazole (CDI).[4]

Biological Evaluation: Quantifying EP3 Receptor Antagonism

The characterization of novel compounds requires robust in vitro assays to determine their affinity for the EP3 receptor and their functional ability to antagonize its signaling.

Protocol 1: EP3 Receptor Binding Assay

This assay determines the affinity of a test compound for the EP3 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EP3 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (e.g., [³H]PGE₂), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the EP3 receptor.

-

Cell Culture: Culture a cell line stably expressing the human EP3 receptor in appropriate media.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Stimulate the cells with a known EP3 agonist (e.g., sulprostone) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.

Therapeutic Implications and Future Perspectives

The development of biphenyl sulfonamide acetic acids as EP3 antagonists has shown considerable therapeutic promise, particularly in the context of antiplatelet therapy. The compound DG-041 is a notable example that has progressed to Phase II clinical trials for the prevention of atherothrombosis. The rationale behind targeting EP3 for this indication is that while it potentiates platelet aggregation in the pro-inflammatory environment of an atherosclerotic plaque, it is not essential for normal hemostasis. This suggests that an EP3 antagonist could offer a safer antiplatelet therapy with a reduced risk of bleeding compared to current standards of care.

Future research in this area will likely focus on several key aspects:

-

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for developing orally bioavailable drugs with favorable dosing regimens.

-

Enhancing Selectivity: While many potent EP3 antagonists have been developed, ensuring high selectivity against other prostanoid receptors (EP1, EP2, EP4, etc.) is essential to minimize off-target effects.

-

Exploring New Therapeutic Areas: Given the widespread expression and diverse functions of the EP3 receptor, there is potential for applying these antagonists to other diseases, such as chronic inflammation, certain cancers, and metabolic disorders.

The biphenyl sulfonamide acetic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of potent and selective EP3 receptor antagonists. The in-depth understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, will continue to drive the development of novel therapeutics targeting this important receptor.

References

-

Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

DG-041 inhibits the EP3 prostanoid receptor—A new target for inhibition of platelet function in atherothrombotic disease. Platelets. [Link]

-

Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. [Link]

-

Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry. [Link]

-

Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity. Prostaglandins & Other Lipid Mediators. [Link]

-

Structure–Activity Relationship of Biaryl Acylsulfonamide Analogues on the Human EP3 Prostanoid Receptor. ResearchGate. [Link]

-

Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere. PubMed. [Link]

-

Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Royal Society of Chemistry. [Link]

-

Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

-

Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. National Institutes of Health. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

-

Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Unbound Medicine. [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

-

Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave. [Link]

-

Identification of novel glycine sulfonamide antagonists for the EP1 receptor. PubMed. [Link]

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

-

Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants. MDPI. [Link]

Sources

- 1. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonylamino Acetic Acid Scaffold: A Journey from Antibacterial Pioneer to a Privileged Motif in Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group, first introduced to medicine in the form of the antibacterial prodrug Prontosil, has undergone a remarkable evolution. Initially celebrated for heralding the age of chemotherapy, its structural framework has proven to be a uniquely versatile and "privileged" scaffold in medicinal chemistry. This technical guide delves into the history and discovery of a specific, highly valuable adaptation: the sulfonylamino acetic acid scaffold. We will trace the journey from the foundational discoveries of the early 20th century to the modern rationale for its use as a key bioisostere of carboxylic acids. This guide provides an in-depth exploration of the synthetic methodologies used to create these structures, a detailed analysis of their structure-activity relationships (SAR), and compelling case studies of their application in developing potent inhibitors for critical therapeutic targets, including matrix metalloproteinases and integrins. Detailed experimental protocols, quantitative data tables, and explanatory diagrams are provided to offer researchers and drug development professionals a comprehensive resource on this enduring and impactful chemical scaffold.

Introduction: The Genesis of a Privileged Scaffold

The story of the sulfonylamino acetic acid scaffold begins with the broader history of sulfonamides, a class of compounds that revolutionized medicine.[1] The journey started in the 1930s at the laboratories of Bayer AG, where researchers, guided by the belief that coal-tar dyes could selectively target bacteria, synthesized a red dye named Prontosil.[2] In 1935, Gerhard Domagk demonstrated its remarkable ability to cure streptococcal infections in mice, a discovery that would later earn him a Nobel Prize and mark the dawn of the antibacterial era.[2]

It was soon discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active, colorless compound sulfanilamide. This simpler molecule became the template for thousands of derivatives, establishing the sulfonamide as a cornerstone of medicinal chemistry.[2] While their initial fame came from antibacterial action, the true legacy of the sulfonamide group is its adaptability. It has since been incorporated into drugs for a vast range of diseases, including diuretics, antidiabetic agents, and anticancer therapies, earning it the status of a "privileged scaffold."[2][3]

This guide focuses on a specific and highly strategic evolution of this scaffold: the sulfonylamino acetic acid moiety. The incorporation of the acetic acid group is not arbitrary; it represents a sophisticated drug design strategy known as bioisosterism. Acylsulfonamides are frequently designed as isosteres of carboxylic acids, mimicking their function while often providing superior pharmacokinetic and pharmacodynamic properties.[4][5] By exploring this specific scaffold, we can understand a key chapter in the ongoing story of rational drug design.

Chapter 1: Early Discoveries and Historical Context

The initial breakthrough of Prontosil was rooted in its ability to selectively inhibit bacterial growth without harming the host. The mechanism was elucidated to be the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. Sulfanilamide, the active metabolite, bears a strong structural resemblance to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By blocking this enzyme, sulfonamides halt bacterial DNA replication and cell division, acting as bacteriostatic agents.[2] Humans are unaffected because they acquire folic acid from their diet, not through synthesis.[2]

The success of the first-generation sulfa drugs triggered an explosion of research, leading to the synthesis of over 5,400 derivatives by 1945.[2] This work established early structure-activity relationships and demonstrated that modifying the sulfonamide group could dramatically alter a compound's potency, spectrum of activity, and pharmacokinetic profile. This vast body of work laid the groundwork for the transition of sulfonamides from being solely antibacterial agents to becoming a versatile scaffold for targeting a multitude of proteins in the human body.

Chapter 2: The Advent of the Acetic Acid Moiety: A Lesson in Bioisosterism

The carboxylic acid functional group is a common feature in biologically active molecules, often acting as a key pharmacophore that interacts with receptors through hydrogen bonding or ionic interactions. However, its presence can also introduce liabilities, such as rapid metabolism, poor membrane permeability due to its high polarity, and potential toxicity.[6][7][8] Medicinal chemists often turn to bioisosteric replacement to mitigate these issues while preserving biological activity.[9]

The sulfonylamino acetic acid scaffold is a prime example of a non-classical bioisostere for a carboxylic acid. The N-acylsulfonamide group (of which the sulfonylamino acetic acid is a specific type) shares key electronic and steric properties with the carboxylate group but offers distinct advantages:

-

Modulated Acidity: The sulfonamide proton is considerably weaker (pKa ~9–10) than a carboxylic acid proton (pKa ~4–5).[9] This change can profoundly impact a molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and receptor binding interactions.

-

Increased Lipophilicity: Replacing a polar carboxylate with the sulfonylamino acetic acid moiety can increase a compound's lipophilicity, potentially enhancing its ability to cross biological membranes and improving oral bioavailability.[9]

-

Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation, particularly glucuronidation, which can lead to rapid clearance. The N-acylsulfonamide group is generally more resistant to such metabolic pathways.[6][9]

-

Three-Dimensionality: Unlike the planar carboxyl group, the sulfonamide group has a tetrahedral geometry, which can provide a different vector for interacting with a protein's active site, sometimes leading to improved potency or selectivity.

The design of molecules incorporating this scaffold is therefore a deliberate strategy to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, transforming a problematic carboxylic acid into a more drug-like molecule.

Chapter 3: Synthetic Methodologies and Key Protocols

The synthesis of sulfonylamino acetic acid derivatives is typically straightforward, relying on robust and well-established chemical reactions. The most common approach involves the coupling of an arylsulfonyl chloride with the desired amino acid or its corresponding ester.

Experimental Protocol: Synthesis of (S)-2-(Biphenyl-4-sulfonylamino)-3-methylbutyric acid

This protocol describes a representative synthesis adapted from methodologies used in the development of matrix metalloproteinase inhibitors.[10] It involves the reaction of biphenyl-4-sulfonyl chloride with the amino acid L-valine.

Step-by-Step Methodology:

-

Dissolution: To a solution of L-valine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium carbonate (Na₂CO₃) (2.5 eq). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of biphenyl-4-sulfonyl chloride (1.1 eq) in THF dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted sulfonyl chloride.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product, (S)-2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Base (Na₂CO₃): The sodium carbonate serves two purposes: it deprotonates the amino group of the valine, making it a more effective nucleophile, and it neutralizes the HCl generated during the reaction.

-

Solvent System (THF/Water): The biphasic solvent system is necessary to dissolve both the water-soluble amino acid salt and the organic-soluble sulfonyl chloride, allowing them to react efficiently.

-

Low Temperature Addition: The dropwise addition of the sulfonyl chloride at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the sulfonyl chloride.

Visualization: General Synthetic Workflow

Caption: Pharmacophore model for sulfonylamino acetic acid inhibitors in an MMP active site.

Chapter 5: Therapeutic Applications and Case Studies

The versatility of the sulfonylamino acetic acid scaffold is best illustrated through its application in diverse drug discovery programs.

Case Study 1: Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of enzymes responsible for degrading extracellular matrix components. While essential for normal tissue remodeling, their overexpression is implicated in diseases like osteoarthritis, rheumatoid arthritis, and cancer metastasis. [11][12]This makes them a prime target for therapeutic intervention.

Sulfonylamino acetic acid derivatives have emerged as a highly successful class of MMP inhibitors. [10][13]The carboxylic acid serves as an effective zinc-chelating group, while the other components of the scaffold can be systematically modified to achieve high potency and selectivity for specific MMP isoforms, such as MMP-13, which is a key player in cartilage degradation in osteoarthritis. [11][14]The development of these compounds showcases a classic medicinal chemistry optimization campaign, where SAR and pharmacokinetic data were used to identify candidates with improved oral activity and better selectivity profiles, aiming to avoid the musculoskeletal side effects that plagued earlier, less selective MMP inhibitors. [10][13][14]

Case Study 2: Integrin Antagonists

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in angiogenesis (the formation of new blood vessels) and bone resorption, making it an attractive target for treating cancer and osteoporosis. [15][16] The natural recognition motif for many integrins is the Arg-Gly-Asp (RGD) tripeptide. Drug discovery efforts have focused on creating small molecule peptidomimetics that block this interaction. The sulfonylamino acetic acid scaffold has been incorporated into novel nonpeptidic antagonists of αvβ3. [17]In these designs, the acidic group of the scaffold mimics the essential carboxylate of the aspartate residue in the RGD sequence, which interacts with a metal ion in the integrin's binding site. [15]By replacing the peptide backbone with more stable chemical structures, researchers have developed potent and selective integrin antagonists with improved drug-like properties. [17][18]

Summary of Applications

| Scaffold Application | Therapeutic Target(s) | Disease Indication(s) | Key Rationale |

| MMP Inhibition | MMP-2, MMP-3, MMP-13 | Osteoarthritis, Cancer Metastasis | Carboxylic acid acts as ZBG; scaffold allows for optimization in S1 and S1' pockets. |

| Integrin Antagonism | αvβ3, α4β1/α4β7 | Cancer, Osteoporosis, Inflammatory Diseases (Asthma) | Carboxylic acid mimics the Asp residue of the RGD motif for receptor binding. |

| HDAC Inhibition | Histone Deacetylases | Cancer, Inflammatory Disorders | Scaffold serves as a framework for presenting a ZBG to the enzyme active site. |

| Kappa Opioid Modulation | Kappa Opioid Receptors | Pain, Pruritus | Scaffold provides a rigid backbone for optimal receptor interaction. |

Chapter 6: Future Perspectives and Conclusion

The journey of the sulfonylamino acetic acid scaffold from a simple modification of an antibacterial agent to a highly valued tool in modern drug design is a testament to the power of medicinal chemistry. Its success lies in its ability to act as a superior bioisostere for the often-problematic carboxylic acid, offering a reliable means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Current research continues to explore the utility of this scaffold. The focus remains on achieving higher selectivity for therapeutic targets to minimize off-target effects, a challenge that has historically hindered the clinical success of broad-spectrum inhibitors like the first-generation MMP inhibitors. Future work will likely involve the application of this scaffold to novel target classes and the use of advanced computational methods to design next-generation inhibitors with precisely tailored properties.

References

-

Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed, [Link]

-

Discovery of diphenylmethanepropionic and dihydrostilbeneacetic acids as antagonists of the integrin alphavbeta3. PubMed, [Link]

-

Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. PubMed, [Link]

-

Sulfonylamino-derivatives as novel inhibitors of histone deacetylase - Patent US-2005171347-A1. PubChem, [Link]

-

Structure-Activity Relationships and Pharmacokinetic Analysis for a Series of Potent, Systemically Available Biphenylsulfonamide Matrix Metalloproteinase Inhibitors. ACS Publications, [Link]

-

Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed, [Link]

-

Arylsulfonylaminohydroxamic acid derivatives, process for their production and pharmaceutical preparations containing them - Patent HU-P9800462-A2. PubChem, [Link]

-

Arylsulfonylamino hydroxamic acid derivatives and processes for their preparation and pharmaceutical compositions based thereon - Patent CZ-278297-A3. PubChem, [Link]

-

Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. PMC - NIH, [Link]

- Sulfonylamino phenylacetamide derivatives and methods of their use - US6992193B2.

-

Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate, [Link]

-

Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. PMC - NIH, [Link]

-

Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents. PubMed, [Link]

-

N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed, [Link]

-

Aza-bicyclic amino acid sulfonamides as alpha(4)beta(1)/alpha(4)beta(7) integrin antagonists. PubMed, [Link]

-

Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Semantic Scholar, [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace, [Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar, [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate, [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - NIH, [Link]

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PMC - NIH, [Link]

-

Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate, [Link]

-

Sulfonamides: A patent review (2008 2012). ResearchGate, [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. SSRN, [Link]

-

Synthesis and assay of retro-a4b1 integrin-targeting motifs. ScienceDirect, [Link]

-

Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI, [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars, [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository, [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of diphenylmethanepropionic and dihydrostilbeneacetic acids as antagonists of the integrin alphavbeta3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aza-bicyclic amino acid sulfonamides as alpha(4)beta(1)/alpha(4)beta(7) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of (Biphenyl-4-sulfonylamino)-acetic acid

Abstract & Introduction

(Biphenyl-4-sulfonylamino)-acetic acid (CAS No. 107491-28-1) is a key organic intermediate featuring a biphenyl moiety linked to a glycine backbone via a stable sulfonamide linkage.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The biphenyl group provides a rigid, lipophilic scaffold that can engage in hydrophobic and π-stacking interactions within biological targets, while the sulfonamide and carboxylic acid groups offer hydrogen bonding capabilities and potential for salt formation, enhancing pharmacokinetic properties.[3] The sulfonamide group, in particular, is a bioisostere for amides and is found in a wide array of therapeutic agents.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of (Biphenyl-4-sulfonylamino)-acetic acid. The described method is based on the well-established Schotten-Baumann reaction, involving the nucleophilic attack of glycine on biphenyl-4-sulfonyl chloride under aqueous basic conditions. We detail the reaction setup, execution, product isolation, and purification, along with the necessary analytical characterization to validate the final product's identity and purity. This guide is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible synthetic route to this valuable building block.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution on the sulfonyl chloride. Glycine, in a basic aqueous medium, is deprotonated at its amino group, forming a potent nucleophile. This nucleophile attacks the electrophilic sulfur atom of biphenyl-4-sulfonyl chloride. The tetrahedral intermediate then collapses, expelling the chloride leaving group to form the stable sulfonamide bond. The base serves a dual purpose: activating the glycine and neutralizing the hydrochloric acid byproduct generated during the reaction.

Figure 1: Overall reaction for the synthesis of (Biphenyl-4-sulfonylamino)-acetic acid.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| Glycine | 56-40-6 | 75.07 | 1.2 | 2.25 g |

| Biphenyl-4-sulfonyl chloride | 1623-93-4 | 252.72 | 1.0 | 6.32 g |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.5 | 2.50 g |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |

| Hydrochloric Acid (HCl), 6M | 7647-01-0 | 36.46 | - | As needed |

| Deionized Water | 7732-18-5 | 18.02 | - | ~200 mL |

| Ethanol, 95% | 64-17-5 | 46.07 | - | For Recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

100 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

pH paper or pH meter

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Rotary evaporator

Detailed Experimental Protocol

This protocol is designed for a ~25 mmol scale synthesis.

Step 1: Preparation of Nucleophile Solution

-

In the 250 mL three-neck flask, dissolve sodium hydroxide (2.50 g, 62.5 mmol) in 50 mL of deionized water. Cool the solution to room temperature.

-

Once cooled, add glycine (2.25 g, 30.0 mmol) to the NaOH solution. Stir until all solids have dissolved.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

Scientist's Note (Causality): Using an excess of both base and glycine helps to ensure the complete consumption of the more expensive biphenyl-4-sulfonyl chloride. The strong base (NaOH) deprotonates the amino group of glycine, significantly increasing its nucleophilicity. Cooling the reaction is critical to control the exothermicity and minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride.

Step 2: The Sulfonylation Reaction

-

In a separate beaker, dissolve biphenyl-4-sulfonyl chloride (6.32 g, 25.0 mmol) in 50 mL of dichloromethane (DCM).

-

Transfer this solution to the dropping funnel and place it on the central neck of the three-neck flask.

-

With vigorous stirring of the aqueous glycine solution, add the biphenyl-4-sulfonyl chloride solution dropwise over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Scientist's Note (Trustworthiness): The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is ethyl acetate/hexane with a few drops of acetic acid. The starting sulfonyl chloride will be less polar than the product. The disappearance of the biphenyl-4-sulfonyl chloride spot indicates reaction completion.

Step 3: Work-up and Product Isolation

-

Transfer the biphasic reaction mixture to a separatory funnel.

-

Separate the lower organic (DCM) layer and the upper aqueous layer.

-

Extract the aqueous layer with DCM (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice-water bath.

-

Slowly and with stirring, acidify the aqueous solution by adding 6M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is ~2.

-

Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold deionized water (~100 mL) to remove any inorganic salts (e.g., NaCl).

-

Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 50-60 °C to a constant weight.

Scientist's Note (Causality): The product, (Biphenyl-4-sulfonylamino)-acetic acid, exists as its sodium carboxylate salt in the basic aqueous phase, rendering it water-soluble. Acidification protonates the carboxylate, forming the neutral carboxylic acid which has significantly lower solubility in water, causing it to precipitate.[4]

Step 4: Purification (Recrystallization)

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot 95% ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-